Lipophilicity: Intermediate logP Between Cyclohexyl and n-Heptyl Analogs
The N-cycloheptyl derivative exhibits a computed logP of 2.51, placing it at an intermediate lipophilicity between the less lipophilic N-cyclohexyl analog (logP 2.01) and the more lipophilic N-n-heptyl analog (logP 2.91) . This 0.50 logP increment over N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide corresponds to an approximately 3.2-fold increase in octanol–water partition coefficient, which can enhance passive membrane permeability without incurring the excessive logP-associated liabilities of the n-heptyl derivative [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.51 |
| Comparator Or Baseline | N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide: 2.01; N-heptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide: 2.91 |
| Quantified Difference | ΔlogP = +0.50 vs. cyclohexyl; ΔlogP = −0.40 vs. n-heptyl |
| Conditions | Computed by ChemDiv using internal prediction models |
Why This Matters
Lipophilicity is a primary determinant of permeability, solubility, and promiscuous protein binding; a 0.5 logP difference can materially shift a compound's ADME profile and screening hit rate [1].
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
